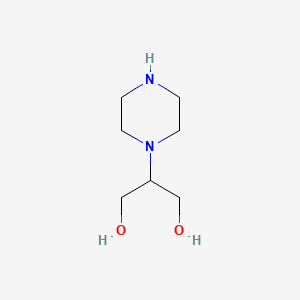
(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production methods for ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid may involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are commonly employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology:
Enzyme Inhibitor: Investigated as a potential enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in protein labeling techniques for studying protein interactions.
Medicine:
Drug Development: Explored as a precursor in the development of pharmaceutical compounds targeting neurological disorders.
Diagnostic Agents: Potential use in the synthesis of diagnostic agents for imaging techniques.
Industry:
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Catalysis: Used in catalytic processes for the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
2-Amino-3-(6-chloropyridin-3-yl)propanoicacid: The racemic mixture of the compound.
2-Amino-3-(5-chloropyridin-3-yl)propanoicacid: A positional isomer with the chlorine atom at a different position on the pyridine ring.
2-Amino-3-(6-bromopyridin-3-yl)propanoicacid: A halogenated derivative with a bromine atom instead of chlorine.
Uniqueness: ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid is unique due to its specific chiral configuration and the presence of a chlorine atom on the pyridine ring. This configuration can result in distinct biological activity and chemical reactivity compared to its racemic mixture or other halogenated derivatives.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
Clé InChI |
UKRRFOGHAISFEZ-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=NC=C1C[C@H](C(=O)O)N)Cl |
SMILES canonique |
C1=CC(=NC=C1CC(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)








